2-ethyl-4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
2-ethyl-4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a tetrahydrophthalazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which is then functionalized with a sulfonyl group. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group to the pyrrolidine ring using reagents like sulfonyl chlorides under basic conditions.
Formation of the Tetrahydrophthalazinone Core: This involves cyclization reactions that form the tetrahydrophthalazinone structure, often using hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-ethyl-4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Sulfonyl-Containing Compounds: Molecules like sulfonamides and sulfonylureas.
Tetrahydrophthalazinone Derivatives: Compounds with similar core structures, such as phthalazinone derivatives.
Uniqueness
2-ethyl-4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H27N3O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-ethyl-4-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C21H27N3O3S/c1-3-24-21(25)18-9-5-4-8-17(18)20(22-24)16-11-10-15(2)19(14-16)28(26,27)23-12-6-7-13-23/h10-11,14H,3-9,12-13H2,1-2H3 |
InChI Key |
GCVGVIIPZZLIST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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